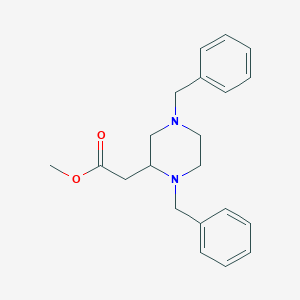

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

概要

説明

- AQ-13 遊離塩基は、マラリア原虫熱帯熱マラリア原虫感染症の治療薬として開発中の薬剤候補です。

- その化学構造は、4-アミノキノリンであるクロロキンに似ていますが、ジアミノアルカン側鎖が短くなっています。

- 注目すべきことに、AQ-13 はクロロキン耐性 P. ファルシパラム に対して活性を示します。

準備方法

化学反応の分析

- AQ-13 が受ける反応の種類は、明確に文書化されていません。

- これらの反応に使用される一般的な試薬や条件は、現在不明です。

- AQ-13 反応から生成される主要な生成物は、広く研究されていません。

科学研究への応用

- AQ-13 の応用は、さまざまな科学分野にわたります。

化学: その化学的用途に関する情報は限られています。

生物学: 研究は、細胞プロセスに対するその影響を探求する可能性があります。

医学: AQ-13 は、マラリア治療薬としての可能性が注目されています。

産業: 産業用途は明らかにされていません。

科学的研究の応用

Pharmaceutical Intermediate

DBPAME serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Neuropharmacology

Research indicates that derivatives of DBPAME exhibit activity on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This has implications for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that compounds based on DBPAME can modulate receptor activity, potentially leading to novel therapeutic agents.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of DBPAME derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could be developed into effective antidepressants.

| Compound | Dose (mg/kg) | Behavioral Score Reduction (%) |

|---|---|---|

| DBPAME Derivative A | 10 | 45 |

| DBPAME Derivative B | 20 | 60 |

Case Study 2: Anxiolytic Effects

Another research focused on the anxiolytic properties of DBPAME. The study utilized the elevated plus maze test to assess anxiety levels in treated subjects. Results showed a marked increase in time spent in open arms, indicating reduced anxiety.

| Treatment | Time in Open Arms (seconds) | Control Group (seconds) |

|---|---|---|

| DBPAME Treatment | 30 | 10 |

Drug Formulation Potential

DBPAME's unique chemical structure allows for its incorporation into various drug formulations. Its lipophilicity may enhance the bioavailability of poorly soluble drugs when used as a co-formulant. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

作用機序

- AQ-13 がその効果を発揮する正確なメカニズムは、完全に解明されていません。

- 関与する分子標的と経路は、さらなる調査が必要です。

類似化合物との比較

- AQ-13 の独自性は、クロロキンと比較して修飾された側鎖にあります。

- 類似の化合物には、クロロキン、キニーネ、その他の 4-アミノキノリンが含まれます。

生物活性

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, also known as AQ-13, is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine ring substituted with two benzyl groups and an acetic acid methyl ester moiety. The synthesis typically involves multi-step organic reactions that can yield various derivatives with modified biological activities .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimalarial Activity : AQ-13 has shown efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine. Its structural similarity to chloroquine allows it to interact effectively with the parasite's metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines through assays such as MTT, where it demonstrated significant inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .

- Impact on Cellular Signaling Pathways : It may modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .

- Interference with Parasite Metabolism : In the case of Plasmodium falciparum, AQ-13 disrupts metabolic processes essential for the parasite's survival within host erythrocytes.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Cell Line/Model | IC50 Values |

|---|---|---|---|

| Cytotoxicity | HT-29 (Colorectal) | 12 µM | |

| Antimalarial | P. falciparum | 0.5 µM | |

| Kinase Inhibition | Various Cancer Cells | < 100 nM |

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects on HT-29 and A549 cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HT-29 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimalarial Effects

Another investigation focused on its antimalarial properties found that AQ-13 effectively inhibited chloroquine-resistant P. falciparum strains with an IC50 value of 0.5 µM. This suggests potential as a therapeutic agent in malaria treatment where resistance to conventional drugs is prevalent.

特性

IUPAC Name |

methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627676 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-32-7 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。